1-(4-Nitro-thiobenzoyl)-pyrrolidine
CAS No.: 50903-06-5
Cat. No.: VC21476081
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50903-06-5 |
|---|---|
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29g/mol |
| IUPAC Name | (4-nitrophenyl)-pyrrolidin-1-ylmethanethione |
| Standard InChI | InChI=1S/C11H12N2O2S/c14-13(15)10-5-3-9(4-6-10)11(16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
| Standard InChI Key | QHYKYRYXFGOVOV-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Physical and Spectroscopic Properties
Based on structural analogues, 1-(4-Nitro-thiobenzoyl)-pyrrolidine would likely be a crystalline solid with a yellowish to orange coloration, characteristic of compounds containing both thiobenzoyl and nitro groups. The expected spectroscopic properties would include:
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NMR spectroscopy: The 1H-NMR spectrum would likely show signals for the pyrrolidine ring protons (typically between δ 2.0-3.5 ppm) and aromatic protons from the 4-nitrophenyl group (typically between δ 7.0-8.5 ppm) .
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Infrared spectroscopy: Characteristic absorption bands would be expected for the C=S stretching (typically around 1050-1200 cm-1), the N-O stretching of the nitro group (typically around 1350-1550 cm-1), and various C-H and C-C vibrations.
Structural Characteristics
The pyrrolidine ring would likely adopt a non-planar conformation, with the nitrogen atom potentially exhibiting a slight pyramidalization. The thiobenzoyl group would introduce a certain degree of rigidity, while the nitro group would likely be coplanar with the aromatic ring to maximize conjugation.
Electronic Structure
The electronic structure of 1-(4-Nitro-thiobenzoyl)-pyrrolidine would be characterized by several key features:
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The electron-donating nature of the pyrrolidine nitrogen.
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The electron-withdrawing effect of the thiobenzoyl group.
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The strong electron-withdrawing influence of the nitro group.
These features would create an electronic push-pull system, potentially leading to interesting electronic properties and reactivity patterns. The nitro group would lower the electron density in the aromatic ring, while the pyrrolidine nitrogen would tend to donate electrons, creating a polarized electronic distribution .
Comparative Analysis with Related Compounds
Comparison with 1-(4-Nitrophenyl)pyrrolidine
| Bond Type | 1-(4-Nitrophenyl)pyrrolidine (Å) | Expected for 1-(4-Nitro-thiobenzoyl)-pyrrolidine (Å) |
|---|---|---|
| C6-N1 | 1.360-1.365 | 1.34-1.38 (for N-C(=S)) |
| N1-N2 | 1.389-1.410 | Not applicable (no N-N bond) |
| C-NO2 | Not specified | 1.46-1.48 |
| C5-N1 | 1.435-1.496 | 1.45-1.50 (for pyrrolidine C-N) |
| C=S | Not present | 1.60-1.70 |
The data for 1-(4-Nitrophenyl)pyrrolidine shows consistent bond distances across several studied derivatives, with the C6-N1 bond showing partial double bond character (1.360-1.365 Å) . This indicates electronic delocalization between the nitrogen and the aromatic system, a feature that would be modified in 1-(4-Nitro-thiobenzoyl)-pyrrolidine due to the intervening thiobenzoyl group.
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